molecular formula C12H12ClN3 B11786915 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine

4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine

Cat. No.: B11786915
M. Wt: 233.69 g/mol
InChI Key: NXXXAEHQHYGIIU-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopentyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds such as 4-chloropyrrolo[2,3-d]pyrimidine. This intermediate can be synthesized through a series of reactions involving ethyl cyanoacetate, thiourea, caustic alcohol, and 2-chloroacetaldehyde . The reaction conditions often include the use of solvents like ethanol and ammonia water, with catalysts such as active nickel to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality production. The process typically includes steps such as refluxing, reduced pressure concentration, and pH adjustments to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as sodium hydroxide for nucleophilic substitution, and acids like hydrochloric acid for electrophilic substitution. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting cell signaling pathways involved in cell division and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-chloro-2-cyclopentylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C12H12ClN3/c13-11-9-5-6-14-7-10(9)15-12(16-11)8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

NXXXAEHQHYGIIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=C(C=CN=C3)C(=N2)Cl

Origin of Product

United States

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